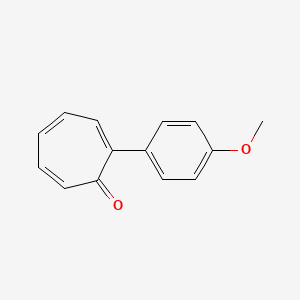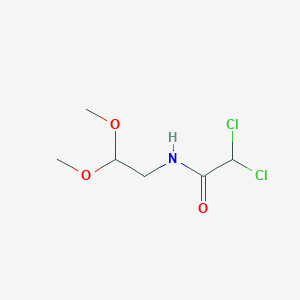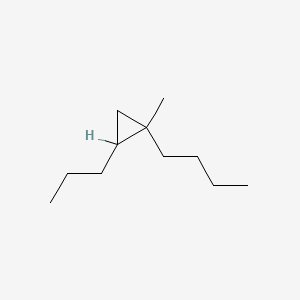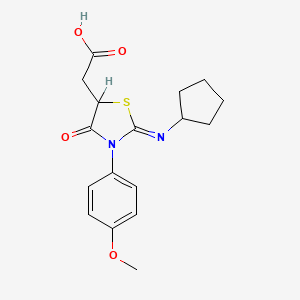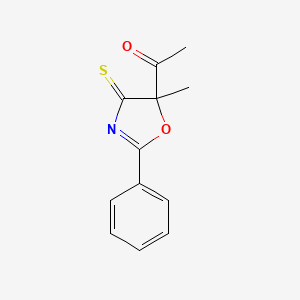
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is a heterocyclic compound that features a unique oxazole ring fused with a thioxo group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with an α-haloketone in the presence of a base, leading to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted oxazole compounds .
Applications De Recherche Scientifique
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: The compound can modulate signaling pathways such as NF-κB and MAPK, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methyl-2-phenyl-4-oxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone: Similar structure but with an oxo group instead of a thioxo group.
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-thiazol-5-yl)ethanone: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
1-(5-Methyl-2-phenyl-4-thioxo-4,5-dihydro-1,3-oxazol-5-yl)ethanone is unique due to its specific combination of the oxazole and thioxo groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
40994-94-3 |
|---|---|
Formule moléculaire |
C12H11NO2S |
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
1-(5-methyl-2-phenyl-4-sulfanylidene-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)12(2)11(16)13-10(15-12)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Clé InChI |
UHVUNNZGAVUMKD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(C(=S)N=C(O1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


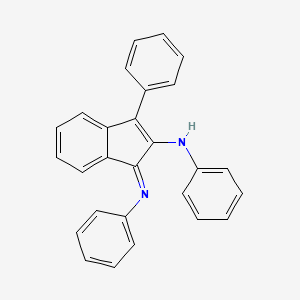


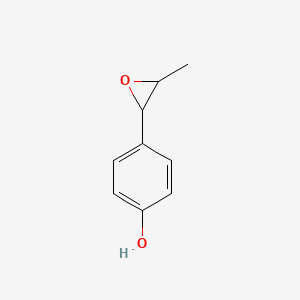

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)

![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
